molecular formula C11H19F2NO3 B6159960 tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 1784563-31-0

tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B6159960
CAS No.: 1784563-31-0
M. Wt: 251.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that has gained attention in recent years due to its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group, a difluoro-hydroxyethyl moiety, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the difluoro-hydroxyethyl group: This step often involves the use of difluoroalkylating agents under controlled conditions to ensure the selective introduction of the difluoro-hydroxyethyl moiety.

    Protection of the carboxyl group: The tert-butyl group is introduced to protect the carboxyl group during subsequent reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro-hydroxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-hydroxyethyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall binding affinity and selectivity.

Comparison with Similar Compounds

tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a hydroxymethyl group instead of a difluoro-hydroxyethyl group.

    This compound: This compound has a similar structure but with different substituents on the pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1784563-31-0

Molecular Formula

C11H19F2NO3

Molecular Weight

251.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.